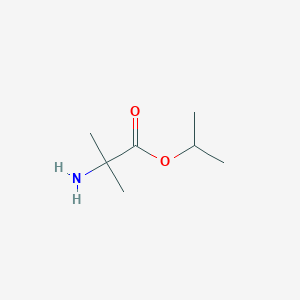
2,3,4'-Trichlorobiphenyl
説明
2,3,4’-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . PCBs are a group of synthetic organic compounds with chlorine atoms attached to biphenyl .
Synthesis Analysis
The synthesis of 2,3,4’-Trichlorobiphenyl involves a multi-step reaction. The initial reaction is dominated by the addition of tin to form the PCB-OH adducts . The PCB-OH adducts could further react with O2 either by H-abstraction to form hydroxylated PCBs or by addition to generate peroxy radical intermediates .Molecular Structure Analysis
The molecular formula of 2,3,4’-Trichlorobiphenyl is C12H7Cl3 . The molecular weight is 257.54 .Chemical Reactions Analysis
The detailed atmospheric oxidation mechanism initiated by OH radicals was investigated . The initial reaction is dominated by OH addition to form the PCB–OH adducts .Physical And Chemical Properties Analysis
2,3,4’-Trichlorobiphenyl has a molecular weight of 257.54 . It is moderately toxic by the intraperitoneal route . When heated to decomposition, it emits toxic vapors of Cl .科学的研究の応用
Comprehensive Analysis of 2,3,4’-Trichlorobiphenyl Applications
2,3,4’-Trichlorobiphenyl is a type of polychlorinated biphenyl (PCB) with unique properties that make it suitable for various scientific research applications. Below is a detailed analysis of six distinct applications, each presented in a separate section.
Environmental Remediation
Dechlorination of Contaminated Soils: 2,3,4’-Trichlorobiphenyl has been studied for its potential in the dechlorination of PCBs in contaminated soils. Research indicates that using nanoscale zerovalent iron (NZVI) and palladized NZVI can enhance the dechlorination rate, especially when the reaction solution pH is controlled to be weakly acidic .
Electrocatalysis
Electrocatalytic Dechlorination: This compound has been used in experiments to test the electrocatalytic dechlorination efficiency of PCBs. The use of palladium-loaded carbon nanotubes electrodes has shown promising results in enhancing the dechlorination process .
Analytical Chemistry
Detection and Quantification: 2,3,4’-Trichlorobiphenyl can be used as a standard in analytical methods to detect and quantify the presence of PCBs in environmental samples. Its well-defined structure and properties make it an ideal candidate for this purpose.
Biological Studies
Estrogen Receptor Binding: The compound has been identified to bind with the estrogen receptor, which is crucial in the regulation of gene expression. This interaction can be studied to understand the effects of PCBs on cellular proliferation and differentiation .
作用機序
Target of Action
2,3,4’-Trichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
It is known that the compound can disrupt the functions of the endocrine (hormone) system . It also has the potential to affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Result of Action
The most common health effects of PCBs, including 2,3,4’-Trichlorobiphenyl, are skin conditions such as chloracne and rashes . Chronic exposure has also been shown to cause liver, stomach, and kidney damage, jaundice, edema, anemia, changes in the immune system, behavioral alterations, and impaired reproduction .
Action Environment
The action, efficacy, and stability of 2,3,4’-Trichlorobiphenyl can be influenced by various environmental factors. For instance, the compound’s persistence in the environment can lead to bioaccumulation in animal tissue and biomagnification in food chains . This can result in long-term exposure and potential health effects in humans and wildlife.
Safety and Hazards
特性
IUPAC Name |
1,2-dichloro-3-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHWQAHZKUPENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7091549 | |
| Record name | 2,3,4'-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7091549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4'-Trichlorobiphenyl | |
CAS RN |
38444-85-8 | |
| Record name | 2,3,4′-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4'-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4'-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7091549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4'-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GT5EC8H71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















